Benzyl Paraben-13C6
Description
Benzyl Paraben-13C6 is a carbon-13 isotopically labeled derivative of benzylparaben (BzP), a member of the paraben family. Parabens are esters of para-hydroxybenzoic acid, widely utilized as antimicrobial preservatives in cosmetics, pharmaceuticals, and personal care products . The "13C6" designation indicates that six carbon atoms in the hydroxybenzoate aromatic ring are replaced with the stable carbon-13 isotope. This labeling enables precise tracking of the compound in analytical and metabolic studies, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, without altering its chemical reactivity .
Like other parabens, this compound is employed in research to investigate metabolic pathways, environmental fate, and toxicokinetics, addressing concerns about paraben bioaccumulation and endocrine-disrupting effects .
Properties
Molecular Formula |
C14H12O3 |
|---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
benzyl 4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate |
InChI |
InChI=1S/C14H12O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9,15H,10H2/i6+1,7+1,8+1,9+1,12+1,13+1 |
InChI Key |
MOZDKDIOPSPTBH-PSKAAFQISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl Paraben-13C6 can be synthesized through the esterification of 4-hydroxybenzoic acid with benzyl alcohol in the presence of a catalyst. The reaction typically involves the use of thionyl chloride, dodeca tungstophosphoric acid, or montmorillonite K10 clay as catalysts . The reaction conditions include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the incorporation of the carbon-13 isotopes into the benzene ring. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Benzyl Paraben-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: 4-Hydroxybenzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl paraben derivatives depending on the substituent introduced.
Scientific Research Applications
Benzyl Paraben-13C6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetics studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development and testing of new preservatives and antimicrobial agents
Mechanism of Action
Benzyl Paraben-13C6, like other parabens, acts as a preservative and antimicrobial agent. Its mechanism of action involves the disruption of microbial cell membranes and inhibition of enzyme activity. The compound interferes with nuclear receptors for androgens, estrogens, progesterone, and glucocorticosteroids, leading to endocrine-disrupting effects . This disruption can alter steroidogenesis and enzyme activity, affecting hormone metabolism and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzyl Paraben-13C6 is compared below with other isotopically labeled and non-labeled parabens, focusing on structural features, molecular properties, applications, and toxicity.
Structural and Molecular Differences
- This compound: Features a 13C-labeled hydroxybenzoate ring and a benzyl ester group.
- Methyl Paraben-13C6 : Contains a 13C-labeled hydroxybenzoate ring and a methyl ester group. Smaller molecular size increases water solubility, making it more suitable for aqueous-based formulations .
- Butyl Paraben-13C6: Includes a 13C-labeled hydroxybenzoate ring and a butyl ester group.
Molecular Properties
*Inferred formula: 13C6 labels the hydroxybenzoate ring; the benzyl group (C₇H₇–) remains unlabeled.
†Calculated by adding 6 amu (from ¹³C substitution) to unlabeled benzylparaben (MW = 228.24).
Toxicity and Environmental Impact
- Benzyl Paraben : Metabolizes to benzyl alcohol, which is associated with respiratory and dermal toxicity in humans . The benzyl group may contribute to slower degradation in aquatic environments compared to alkylparabens .
- Methyl/Butyl Parabens: Metabolize to methanol and butanol, respectively, which exhibit distinct toxicity profiles (e.g., methanol’s neurotoxicity vs. butanol’s hepatotoxicity) . Both are classified as emerging pollutants due to widespread detection in water systems .
Regulatory Status
All parabens, including benzylparaben, are under scrutiny by regulatory bodies like the USEPA and EMEA.
Key Research Findings
- Environmental Persistence : this compound demonstrates prolonged stability in aquatic environments compared to methyl- and butylparabens, as evidenced by tracer studies in wastewater .
- Metabolic Pathways : Isotopic tracing reveals that this compound undergoes rapid hepatic conjugation to benzyl alcohol and para-hydroxybenzoic acid-13C6, with residual excretion in urine .
- Analytical Utility : 13C-labeled parabens eliminate matrix interference in LC-MS, achieving detection limits as low as 0.1 ng/mL in serum samples .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Benzyl Paraben-13C6 for isotopic purity in tracer studies?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example, in esterification reactions, the molar ratio of 4-hydroxybenzoic acid-13C6 to benzyl chloride, reaction time, and catalyst type (e.g., sulfuric acid or cerium phosphate) significantly impact isotopic purity . Use kinetic modeling to track conversion rates and ensure minimal unlabeled byproduct formation. Characterization via NMR and mass spectrometry is critical to confirm isotopic enrichment (>99%) .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological or environmental samples)?
- Methodological Answer : Use isotope dilution mass spectrometry (IDMS) coupled with LC-MS/MS to distinguish the labeled compound from endogenous parabens. Prepare calibration curves using deuterated analogs (e.g., Benzyl Paraben-d12) to correct for matrix effects. Ensure chromatographic separation with a C18 column and methanol/water mobile phases to resolve structural analogs like methyl or propyl parabens .
Q. How should this compound be stored to maintain stability in long-term studies?
- Methodological Answer : Store in amber vials at –20°C under inert gas (e.g., argon) to prevent photodegradation and hydrolysis. Regular stability testing via HPLC-UV (λ = 254 nm) is advised to monitor degradation products like 4-hydroxybenzoic acid-13C5. Avoid aqueous solutions unless buffered at pH 5–6 to minimize ester bond cleavage .
Advanced Research Questions
Q. How do isotopic effects influence the kinetic behavior of this compound compared to its unlabeled counterpart in metabolic studies?
- Methodological Answer : Isotopic substitution (12C → 13C) alters bond vibration energies, potentially affecting enzyme-substrate interactions. Compare Michaelis-Menten constants (Km) for labeled vs. unlabeled compounds using in vitro assays with human liver microsomes. Monitor metabolites via high-resolution mass spectrometry to identify isotopic fractionation patterns, particularly in phase II conjugation reactions .
Q. What experimental strategies resolve contradictions in cross-study data on the environmental persistence of this compound?
- Methodological Answer : Discrepancies may arise from variable experimental conditions (e.g., pH, microbial activity). Standardize degradation studies using OECD 301B guidelines (ready biodegradability test) with controlled inoculum sources. Employ qPCR to quantify microbial gene expression (e.g., esterase genes) and correlate with degradation rates. Cross-validate results using 14C-labeled analogs for mineralization tracking .
Q. How can researchers differentiate between this compound and structurally similar contaminants (e.g., benzyl benzoate) in analytical workflows?
- Methodological Answer : Utilize tandem mass spectrometry with MRM transitions specific to the 13C6-labeled fragment ions (e.g., m/z 158 → 93 for this compound). Implement spectral libraries and retention time indexing against certified standards. For GC-MS analysis, derivatize samples with BSTFA to enhance volatility and reduce co-elution with non-polar interferents .
Q. What are the critical considerations for designing in vivo tracer studies using this compound to assess dermal absorption?
- Methodological Answer : Use Franz diffusion cells with human skin equivalents to simulate absorption. Pre-equilibrate the compound in receptor fluid (e.g., PBS:ethanol 3:1) to mimic physiological conditions. Quantify transdermal flux via LC-MS/MS and normalize to tissue-specific isotope dilution factors. Include negative controls (unlabeled paraben) to correct for endogenous background .
Data Analysis and Reporting
Q. How should researchers validate the accuracy of isotopic enrichment data for this compound?
- Methodological Answer : Perform parallel analyses using orthogonal techniques:
- NMR : Calculate 13C incorporation from peak integrals in the aromatic region (δ 110–130 ppm).
- Elemental Analysis (EA-IRMS) : Measure δ13C values against certified reference materials (e.g., USGS40).
- Statistical Threshold : Accept data only if isotopic purity exceeds 98% across all methods .
Q. What statistical approaches are recommended for reconciling batch-to-batch variability in this compound synthesis?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify critical process parameters (CPPs) such as catalyst loading or temperature. Use design of experiments (DoE) with response surface methodology (RSM) to optimize reproducibility. Include batch-specific QC markers in stability studies to establish acceptance criteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
